![molecular formula C21H19N5O3S B285462 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285462.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound with potential applications in scientific research. This compound is also known as DOPPA and has been synthesized using various methods. In
Wirkmechanismus
DOPPA inhibits the activity of MAO-A by binding to the enzyme and preventing it from breaking down neurotransmitters. This leads to increased levels of neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
The increased levels of neurotransmitters in the brain due to DOPPA's inhibition of MAO-A can have a range of biochemical and physiological effects. These effects include increased mood, improved cognitive function, and reduced anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DOPPA in lab experiments is its potential to increase the levels of neurotransmitters in the brain, which can lead to improved cognitive function and behavior. However, one limitation is that DOPPA is not selective for MAO-A and can also inhibit the activity of MAO-B, which is involved in the breakdown of other neurotransmitters such as phenylethylamine and benzylamine.
Zukünftige Richtungen
There are several future directions for research on DOPPA. One direction is to investigate its potential as a treatment for mood disorders such as depression and anxiety. Another direction is to explore its potential as a cognitive enhancer. Additionally, further research is needed to determine the optimal dosage and administration of DOPPA and to investigate its long-term effects.
Synthesemethoden
DOPPA has been synthesized using various methods, including the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in the presence of potassium carbonate. Another method involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-bromoacetamide in the presence of potassium carbonate.
Wissenschaftliche Forschungsanwendungen
DOPPA has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
Eigenschaften
Molekularformel |
C21H19N5O3S |
---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H19N5O3S/c1-14-18(20(28)26(25(14)2)16-11-7-4-8-12-16)22-17(27)13-30-21-24-23-19(29-21)15-9-5-3-6-10-15/h3-12H,13H2,1-2H3,(H,22,27) |
InChI-Schlüssel |
LBLDLCSHUZPKCQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.